2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Gas chromatography Environmental analytical chemistry Congener-specific PBDE analysis

Environmental monitoring and toxicology laboratories require congener-specific PBDE reference standards to avoid systematic quantification errors. BDE-205 accounts for up to 38.68% of total PBDE burden in impacted sediments and exhibits distinctly elevated estrogenic potency in fish hepatocyte vitellogenin assays relative to BDE-47 and BDE-99-hazard that cannot be extrapolated from other octaBDE congeners. • Distinct GC retention indices (DB-5HT RRI 2310, DB-1HT RRI 2342) enable unambiguous chromatographic assignment, preventing misattribution to BDE-196 or BDE-203 • Certified 50 μg/mL in isooctane analytical standard supports Stockholm Convention compliance monitoring and effect-directed analysis (EDA) • Resolves critical BDE-204 co-elution under RP-HPLC conditions for polymer compliance testing of legacy flame-retarded materials

Molecular Formula C12H2Br8O
Molecular Weight 801.4 g/mol
CAS No. 446255-56-7
Cat. No. B041038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4,4',5,5',6-Octabromodiphenyl ether
CAS446255-56-7
SynonymsPentabromo(3,4,5-tribromophenoxy)benzene;  BDE 205;  PBDE 205
Molecular FormulaC12H2Br8O
Molecular Weight801.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
InChIKeyCVMKCYDBEYHNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDE-205 Analytical Reference Standard Overview


2,3,3',4,4',5,5',6-Octabromodiphenyl ether (CAS 446255-56-7), designated PBDE congener BDE-205, is a fully brominated octabromodiphenyl ether belonging to the polybrominated diphenyl ether (PBDE) family of brominated flame retardants. With eight bromine substituents arranged as 2,3,3',4,4',5,5',6- across the two phenyl rings, BDE-205 possesses a molecular formula of C₁₂H₂Br₈O and a molecular weight of 801.38 g·mol⁻¹ [1]. Unlike the predominant octaBDE congeners found in commercial technical mixtures (BDE-196, BDE-197, BDE-203), BDE-205 exhibits a distinct bromination pattern that directly influences its chromatographic retention, environmental partitioning behavior, and biological activity [2]. This congener is primarily procured as an analytical reference standard (typically 50 µg/mL in isooctane) for environmental monitoring, toxicological research, and method development applications where congener-specific identification is critical .

Why BDE-205 Differs from Other OctaBDEs


Commercial octaBDE technical mixtures (e.g., DE-79, Bromkal 79-8DE) contain multiple hepta- and octabrominated congeners with varying predominance, but BDE-205 represents a minor, structurally distinct component whose environmental and biological behavior diverges from the major constituents [1]. The 2,3,3',4,4',5,5',6- substitution pattern of BDE-205 places bromine atoms on every available ring position except the 2'- and 6'- positions, conferring distinct physicochemical properties including a markedly lower Henry's law constant (1.8×10¹ mol·m⁻³·Pa) compared to BDE-196 (3.7×10¹ mol·m⁻³·Pa) and BDE-203 (2.0×10¹ mol·m⁻³·Pa) [2]. In environmental sediment studies, BDE-205 has been detected as a quantitatively significant congener (contributing 38.68% of total PBDE burden in some locations), demonstrating that its environmental persistence and transport differ meaningfully from other octaBDEs [3]. Moreover, in vitro bioassays have revealed that BDE-205 possesses distinctly elevated estrogenic potency in fish hepatocyte vitellogenin induction assays relative to lower brominated congeners such as BDE-47 and BDE-99, underscoring that toxicological hazard cannot be extrapolated from congener class alone [4]. Generic substitution among octaBDE congeners therefore risks both analytical misidentification and erroneous toxicological inference.

BDE-205 Quantitative Differentiation Evidence


GC Retention Index vs. BDE-196 and BDE-203

BDE-205 elutes later than both BDE-196 and BDE-203 on two standard GC columns used for PBDE congener analysis, providing unambiguous chromatographic resolution. On the DB-5HT column, BDE-205 exhibits a Relative Retention Index (RRI) of 2310 (retention time 20.58 min) compared to BDE-196 at RRI 2275 (20.07 min) and BDE-203 at RRI 2262 (19.88 min). On the DB-1HT column, BDE-205 records RRI 2342 (19.28 min) versus BDE-196 at RRI 2310 (18.92 min) and BDE-203 at RRI 2301 (18.82 min) [1]. This consistent, quantifiable separation ensures that BDE-205 can be selectively identified and quantified in complex environmental extracts without co-elution interference from the more abundant commercial octaBDE congeners.

Gas chromatography Environmental analytical chemistry Congener-specific PBDE analysis

Henry's Law Constant vs. BDE-196 and BDE-203

BDE-205 exhibits a significantly lower Henry's law solubility constant (Hscp) compared to its octaBDE counterparts, indicating reduced volatility and preferential partitioning to the condensed phase. At the reference temperature of 298.15 K, the Hscp of BDE-205 is 1.8×10¹ mol·m⁻³·Pa, which is 2.06-fold lower than BDE-196 (3.7×10¹ mol·m⁻³·Pa) and 1.11-fold lower than BDE-203 (2.0×10¹ mol·m⁻³·Pa) [1]. All values were derived using the same QSPR methodology (Long et al. 2017), ensuring direct comparability. The temperature dependence factor (d ln Hscp / d (1/T)) is 7400 K for all three congeners, indicating consistent thermal behavior despite differing absolute partitioning values.

Environmental fate modeling Physicochemical properties Long-range atmospheric transport

Estrogenic Potency in Fish Hepatocyte Assay

In a comparative in vitro study assessing estrogenic activity of five brominated flame retardants using freshly isolated fish (Oncorhynchus mykiss) hepatocytes, BDE-205 produced a clear dose–response curve for vitellogenin synthesis and was described as possessing 'extremely high estrogenic activity when compared to all other tested PBDEs' [1]. The study tested BDE-47, BDE-99, BDE-205, PBB-153, and technical Firemaster BP-6™. All tested BFRs except Firemaster BP-6™ induced vitellogenin secretion in a concentration-dependent manner; however, BDE-205 was qualitatively distinguished from BDE-47 and BDE-99 by its markedly stronger estrogenic response at comparable exposure levels. Toxicity monitoring via EROD activity confirmed that decreased detoxification capacity at higher BFR concentrations did not confound the vitellogenin response interpretation. Notably, a parallel recombinant yeast assay using human estrogen receptor failed to detect activity for any tested compound, highlighting the assay-specific sensitivity of the fish hepatocyte model for BDE-205.

Endocrine disruption In vitro toxicology Vitellogenin induction

RP-HPLC Co-elution with BDE-204

BDE-204 and BDE-205, two structurally analogous octabromodiphenyl ether congeners differing only in their bromine substitution pattern, display nearly identical UV absorption spectra and elution behavior under conventional reversed-phase HPLC conditions, rendering them indistinguishable by standard HPLC-DAD or HPLC-MS/MS methods [1]. The study demonstrated that even for such closely related congeners, the derivative spectrum chromatogram method achieved selective determination by exploiting subtle differences in their spectral derivative profiles. This analytical challenge is specific to the BDE-204/BDE-205 pair and does not arise to the same degree with other octaBDE congeners such as BDE-203 or BDE-197, which exhibit more distinct chromatographic behavior under identical conditions.

HPLC-DAD analysis Co-elution resolution Derivative spectrum chromatography

Sediment Abundance in Nigerian Samples

In a environmental survey of PBDE contamination in sediment samples from multiple Nigerian locations, BDE-205 alone contributed 38.68% of the total PBDE burden, while the sum of all tri- through hepta-brominated congeners (including the commonly monitored BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, and BDE-183) collectively accounted for 61.32% [1]. This disproportionate abundance of a single octaBDE congener relative to the entire lower-brominated suite indicates that BDE-205 possesses distinct environmental sourcing and/or persistence characteristics that differ from both lower brominated congeners and other octaBDEs. Among the tri- to hepta-BDE fraction, BDE-154 was the most abundant (34.75%), followed by BDE-47 (18.31%) and BDE-153 (12.06%). The BDE-205 concentration range was 0.22 to 23.33 mg/kg across studied locations, with BDE-28, BDE-153, BDE-154, and BDE-205 detected in all samples [1].

Environmental monitoring Sediment contamination Congener-specific PBDE profiling

Toxicity Potency Ranking Among PBDE Congeners

A 2023 mechanistic toxicity ranking study employing a relative receptor-bound concentration (RBC) approach across 49 PBDE congeners binding to 24 nuclear receptors demonstrated that high-brominated PBDEs, including BDE-201, BDE-205, BDE-203, BDE-196, BDE-183, BDE-206, BDE-207, BDE-153, BDE-208, BDE-204, BDE-197, and BDE-209, exerted more potent toxicity than low-brominated congeners (BDE-028, BDE-047, BDE-099, BDE-100) at the same daily intake dose [1]. Among 1176 calculated RBC results, BDE-205 clustered within the high-potency group. While BDE-209 dominated risk ranking due to its higher human biomonitoring serum concentrations, the intrinsic receptor-binding potency of BDE-205 was comparable to other high-brominated congeners. The study identified constitutive androstane receptor (CAR), retinoid X receptor alpha (RXRA), and liver X receptor alpha (LXRA) as the most sensitive nuclear receptor targets for PBDE-induced hepatotoxicity [1].

Computational toxicology Receptor-bound concentration Risk-based chemical prioritization

BDE-205 Application Scenarios


Environmental Forensic Source Tracking

Environmental forensic investigations seeking to distinguish between contamination originating from commercial octaBDE technical mixtures (DE-79, Bromkal 79-8DE) versus debromination of decaBDE (BDE-209) require BDE-205 as an authentic reference standard. The distinct GC retention indices of BDE-205 (DB-5HT RRI 2310, DB-1HT RRI 2342) relative to the major commercial congeners BDE-196 (RRI 2275/2310) and BDE-203 (RRI 2262/2301) enable unambiguous chromatographic assignment in complex sediment or biota extracts [1]. Laboratories performing PBDE congener fingerprinting for regulatory reporting under the Stockholm Convention on Persistent Organic Pollutants should include BDE-205 in their calibration suite to avoid misattributing BDE-205 peaks to other octaBDE congeners or failing to detect it entirely.

Endocrine Disruption Screening and Toxicology Studies

Given the qualitatively elevated estrogenic potency of BDE-205 in the fish hepatocyte vitellogenin assay relative to BDE-47, BDE-99, and PBB-153 [1], toxicology laboratories conducting in vitro endocrine disruption screening panels should prioritize BDE-205 as a representative high-bromination congener with disproportionate bioactivity. This is particularly relevant for effect-directed analysis (EDA) of environmental extracts, where BDE-205 may be a significant contributor to observed estrogenic activity in sediment or biota samples that would be missed if only the commonly monitored lower-brominated congeners are quantified. The availability of a certified BDE-205 analytical standard (50 µg/mL in isooctane) supports dose–response characterization in cell-based reporter gene assays and primary hepatocyte culture systems.

Sediment Quality Assessment in OctaBDE-Impacted Regions

Environmental monitoring programs in geographic regions where octaBDE technical mixtures have been historically used or disposed (e.g., near electronic waste dismantling sites or textile manufacturing facilities) must include BDE-205 in their analyte target list. Sediment studies from Nigeria demonstrated that BDE-205 alone can account for 38.68% of total PBDE burden [1], exceeding the combined contribution of multiple routinely measured tri- through hexa-BDE congeners. Exclusion of BDE-205 from monitoring programs would result in a systematic underestimation of total PBDE contamination by approximately 40% in similarly impacted locations, compromising the accuracy of ecological risk assessments and remedial action decisions.

Method Development for Co-eluting Congener Resolution

Analytical method development laboratories tasked with achieving congener-specific quantification of octaBDEs in technical polymers or environmental matrices must procure pure BDE-205 and BDE-204 standards to validate resolution of this critically co-eluting pair under RP-HPLC conditions [1]. The derivative spectrum chromatogram method, which exploits subtle differences in UV spectral derivatives between the two congeners, requires authentic BDE-205 for calibration and peak purity verification. This application is essential for compliance testing of flame-retarded polyester resins and other polymeric materials still in service that contain legacy octaBDE technical mixtures.

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